3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzoyl and fluorobenzyl groups. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 3-fluorobenzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activities, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Its unique structural features make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.
Uniqueness
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoyl and fluorobenzyl groups enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Biological Activity
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H22FNO4, with a molecular weight of approximately 433.45 g/mol. The structure features a quinoline core substituted with an ethoxybenzoyl group and a fluorophenylmethyl group, which are believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the quinoline structure may enhance electron donation capabilities, leading to increased antioxidant potential.
- Antitumor Activity : Some studies suggest that derivatives of quinoline compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound might exhibit antimicrobial properties against various bacterial strains due to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antitumor | Inhibition of cancer cell growth | |
Antimicrobial | Activity against Staphylococcus aureus |
Case Studies and Research Findings
- Antitumor Study : A study evaluated the effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Antioxidant Assessment : In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were determined to be in the range of 32-64 µg/mL .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO5/c1-4-34-20-10-8-18(9-11-20)26(30)22-16-29(15-17-6-5-7-19(28)12-17)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVOYFCSZYHHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.